Anti-Kentsin Trifluoroacetate

Catalog No.
S823811
CAS No.
73430-00-9
M.F
C24H46F3N11O8
M. Wt
673.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anti-Kentsin Trifluoroacetate

CAS Number

73430-00-9

Product Name

Anti-Kentsin Trifluoroacetate

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C24H46F3N11O8

Molecular Weight

673.7 g/mol

InChI

InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1

InChI Key

PUCVFFIKMUADKZ-GYFKHDNESA-N

SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O

Anti-Kentsin Trifluoroacetate is a chemical compound with the molecular formula C24H46F3N11O8. It is recognized for its unique structural properties and potential applications in various fields, particularly in medicinal chemistry. The trifluoroacetate moiety contributes to its reactivity and stability, making it a valuable compound in synthetic organic chemistry and pharmaceutical research. Its structure comprises multiple functional groups, including amines and esters, which facilitate diverse chemical interactions.

, primarily due to the presence of the trifluoroacetate group. This group is known for its ability to engage in nucleophilic substitutions and esterification reactions. For instance, similar trifluoroacetate derivatives have been shown to undergo alkylation reactions effectively when combined with activated aromatic compounds in trifluoroacetic acid environments, yielding high reaction yields .

Moreover, Anti-Kentsin Trifluoroacetate can also be involved in dealkylation processes, where alkyl groups are removed under specific conditions, demonstrating its potential utility in synthetic pathways aimed at modifying complex organic molecules .

The synthesis of Anti-Kentsin Trifluoroacetate typically involves the reaction of a suitable amine or amino acid derivative with trifluoroacetic anhydride or trifluoroacetic acid under controlled conditions. This process may be optimized through various methods including:

  • Direct Acylation: Reacting an amine with trifluoroacetic anhydride to form the corresponding trifluoroacetate.
  • Esterification: Utilizing alcohols or phenols in the presence of trifluoroacetic acid to generate ester derivatives.

These methods can be adapted depending on the desired purity and yield of the final product.

Anti-Kentsin Trifluoroacetate finds applications primarily in pharmaceutical research and development. Its unique properties make it suitable for:

  • Drug Development: As a reference standard for testing new pharmaceutical compounds.
  • Chemical Synthesis: In organic synthesis protocols where trifluoroacetates are required for functionalization or modification of other molecules.
  • Biological Studies: Investigating potential interactions with biological systems due to its structural characteristics.

  • Molecular Docking: To predict how Anti-Kentsin Trifluoroacetate might interact with various biological targets.
  • In Vitro Assays: To evaluate its biological activity against specific enzymes or receptors.

These investigations are crucial for elucidating the compound's potential therapeutic applications.

Anti-Kentsin Trifluoroacetate shares similarities with several other trifluoroacetate derivatives. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Anti-Kentsin TrifluoroacetateC24H46F3N11O8Complex structure; potential pharmacological uses
Trifluoroacetic AcidC2F3O2HStrong acid; used as a solvent and reagent
t-Butyl TrifluoroacetateC5H11F3O2Effective alkylation agent; used in organic synthesis
Ethyl TrifluoroacetateC4H5F3O2Common reagent in esterification reactions

Anti-Kentsin Trifluoroacetate is distinguished by its larger molecular size and complexity compared to simpler trifluoroacetates. Its unique combination of functional groups may provide enhanced reactivity and specificity in biological applications, setting it apart from other similar compounds.

Sequence

TRKR

Dates

Last modified: 08-16-2023

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